molecular formula C24H20N2O4 B14537070 1,1'-[(2,5-Dimethyl-1,4-phenylene)di(ethene-2,1-diyl)]bis(4-nitrobenzene) CAS No. 62253-86-5

1,1'-[(2,5-Dimethyl-1,4-phenylene)di(ethene-2,1-diyl)]bis(4-nitrobenzene)

Cat. No.: B14537070
CAS No.: 62253-86-5
M. Wt: 400.4 g/mol
InChI Key: QNSZODYESDOWJZ-UHFFFAOYSA-N
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Description

1,1’-[(2,5-Dimethyl-1,4-phenylene)di(ethene-2,1-diyl)]bis(4-nitrobenzene) is an organic compound characterized by its unique structure, which includes a phenylene core substituted with dimethyl and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-[(2,5-Dimethyl-1,4-phenylene)di(ethene-2,1-diyl)]bis(4-nitrobenzene) typically involves the condensation of 2,5-dimethyl-1,4-phenylenediamine with 4-nitrobenzaldehyde under specific reaction conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid, and the mixture is stirred at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

1,1’-[(2,5-Dimethyl-1,4-phenylene)di(ethene-2,1-diyl)]bis(4-nitrobenzene) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups yields the corresponding amines, while electrophilic substitution can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

1,1’-[(2,5-Dimethyl-1,4-phenylene)di(ethene-2,1-diyl)]bis(4-nitrobenzene) has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,1’-[(2,5-Dimethyl-1,4-phenylene)di(ethene-2,1-diyl)]bis(4-nitrobenzene) involves its interaction with molecular targets through various pathways. The nitro groups can participate in redox reactions, while the aromatic rings can engage in π-π stacking interactions with other molecules. These interactions can influence the compound’s reactivity and its ability to form stable complexes with other substances .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’-[(2,5-Dimethyl-1,4-phenylene)di(ethene-2,1-diyl)]bis(4-nitrobenzene) is unique due to its combination of dimethyl and nitro substituents on the phenylene core. This specific arrangement imparts distinct electronic and steric properties, making it valuable for various applications in materials science and organic synthesis .

Properties

CAS No.

62253-86-5

Molecular Formula

C24H20N2O4

Molecular Weight

400.4 g/mol

IUPAC Name

1,4-dimethyl-2,5-bis[2-(4-nitrophenyl)ethenyl]benzene

InChI

InChI=1S/C24H20N2O4/c1-17-15-22(10-4-20-7-13-24(14-8-20)26(29)30)18(2)16-21(17)9-3-19-5-11-23(12-6-19)25(27)28/h3-16H,1-2H3

InChI Key

QNSZODYESDOWJZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C=CC2=CC=C(C=C2)[N+](=O)[O-])C)C=CC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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